

Application Notes and Protocols for Tomopenem Susceptibility Testing via Broth Microdilution

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Compound of Interest

Compound Name: Tomopenem

Cat. No.: B1683202

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Introduction

Tomopenem (formerly CS-023) is a novel 1 β -methylcarbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens such as methicillin-resistant *Staphylococcus aureus* (MRSA) and *Pseudomonas aeruginosa*.^{[1][2]} As with other β -lactam antibiotics, **Tomopenem**'s mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This document provides detailed application notes and protocols for determining the susceptibility of bacterial isolates to **Tomopenem** using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Tomopenem

The following tables summarize the in vitro activity of **Tomopenem** against a range of clinically relevant bacteria, as determined by the broth microdilution or agar dilution methods. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of **Tomopenem** against Gram-Positive Aerobes

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC ₅₀ (µg/mL) | MIC ₉₀ (µg/mL) | Reference |
|---|-----------------|-------------------|---------------------------|---------------------------|---------------------|
| Staphylococcus aureus (MRSA) | 100 | 1 - >16 | 4 | 8 | [1] |
| Staphylococcus aureus (MSSA) | 50 | 0.06 - 0.25 | 0.12 | 0.12 | [1] |
| Streptococcus pneumoniae (penicillin-susceptible) | 50 | ≤0.008 - 0.03 | 0.015 | 0.03 | |
| Streptococcus pneumoniae (penicillin-resistant) | 50 | ≤0.008 - 0.5 | 0.25 | 0.5 | |
| Enterococcus faecalis | 50 | 8 - >64 | 32 | >64 | |

Table 2: In Vitro Activity of **Tomopenem** against Gram-Negative Aerobes

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC ₅₀ (µg/mL) | MIC ₉₀ (µg/mL) | Reference |
|--------------------------------|-----------------|-------------------|---------------------------|---------------------------|---------------------|
| <i>Pseudomonas aeruginosa</i> | 200 | 0.25 - 16 | 2 | 4 | [1] |
| <i>Escherichia coli</i> | 100 | ≤0.03 - 1 | 0.06 | 0.12 | |
| <i>Klebsiella pneumoniae</i> | 100 | ≤0.03 - 0.5 | 0.06 | 0.25 | |
| <i>Enterobacter cloacae</i> | 50 | ≤0.03 - 2 | 0.12 | 1 | |
| <i>Acinetobacter baumannii</i> | 50 | 1 - 32 | 8 | 16 | |

Table 3: In Vitro Activity of **Tomopenem** against Anaerobic Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC ₅₀ (µg/mL) | MIC ₉₀ (µg/mL) | Reference |
|-----------------------------------|-----------------|-------------------|---------------------------|---------------------------|---|
| <i>Bacteroides fragilis</i> group | 100 | ≤0.06 - 4 | 0.25 | 1 | [3] [4] |
| <i>Prevotella</i> spp. | 50 | ≤0.06 - 1 | 0.12 | 0.5 | [3] [4] |
| <i>Fusobacterium nucleatum</i> | 20 | ≤0.06 - 0.25 | 0.12 | 0.25 | [3] [4] |
| <i>Clostridium perfringens</i> | 20 | ≤0.06 - 0.5 | 0.12 | 0.25 | [3] [4] |
| <i>Peptostreptococcus</i> spp. | 30 | ≤0.06 - 0.5 | 0.12 | 0.25 | [3] [4] |

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing of carbapenems.

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Materials

- **Tomopenem** analytical standard powder
- Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates with lids
- Sterile reagent reservoirs
- Multichannel and single-channel precision pipettes and sterile tips
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)
- McFarland 0.5 turbidity standard
- Vortex mixer
- Incubator (35 ± 2 °C)
- Microtiter plate reader (optional)
- Quality control (QC) bacterial strains (e.g., *Escherichia coli* ATCC® 25922™, *Pseudomonas aeruginosa* ATCC® 27853™, *Staphylococcus aureus* ATCC® 29213™)

Preparation of Tomopenem Stock Solution

- Aseptically weigh a precise amount of **Tomopenem** analytical standard powder.
- Calculate the volume of a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) required to achieve a high-concentration stock solution (e.g., 1280 µg/mL).
- Dissolve the powder completely by vortexing.
- This stock solution can be aliquoted and stored at -70°C for a validated period. Avoid repeated freeze-thaw cycles.

Broth Microdilution Procedure

- Preparation of Microtiter Plates:
 - Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
 - Add 50 µL of the **Tomopenem** working solution (e.g., 256 µg/mL, prepared by diluting the stock solution in CAMHB) to the first well of each row to be tested.
 - Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well containing the antibiotic.
 - The final volume in each well should be 50 µL.
 - Include a growth control well (100 µL of CAMHB with no antibiotic) and a sterility control well (100 µL of uninoculated CAMHB) on each plate.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or PBS.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate. A common dilution is 1:100 followed by the addition of 50 μ L of this diluted suspension to the 50 μ L of antibiotic solution in the wells.
- Inoculation and Incubation:
 - Inoculate each well (except the sterility control) with 50 μ L of the final standardized bacterial suspension. The final volume in each well will be 100 μ L.
 - Cover the plate with a lid to prevent evaporation.
 - Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria. For fastidious organisms, specific atmospheric and incubation conditions may be required as per CLSI or EUCAST guidelines.
- Reading and Interpreting Results:
 - After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
 - The MIC is the lowest concentration of **Tomopenem** at which there is no visible growth.
 - The growth control well should show distinct turbidity, and the sterility control well should remain clear.
 - The MICs for the QC strains must fall within their acceptable ranges for the test results to be considered valid.

Quality Control

Regularly perform quality control testing using standard ATCC strains with known MIC ranges for **Tomopenem** or other carbapenems. This ensures the accuracy and reproducibility of the testing procedure.

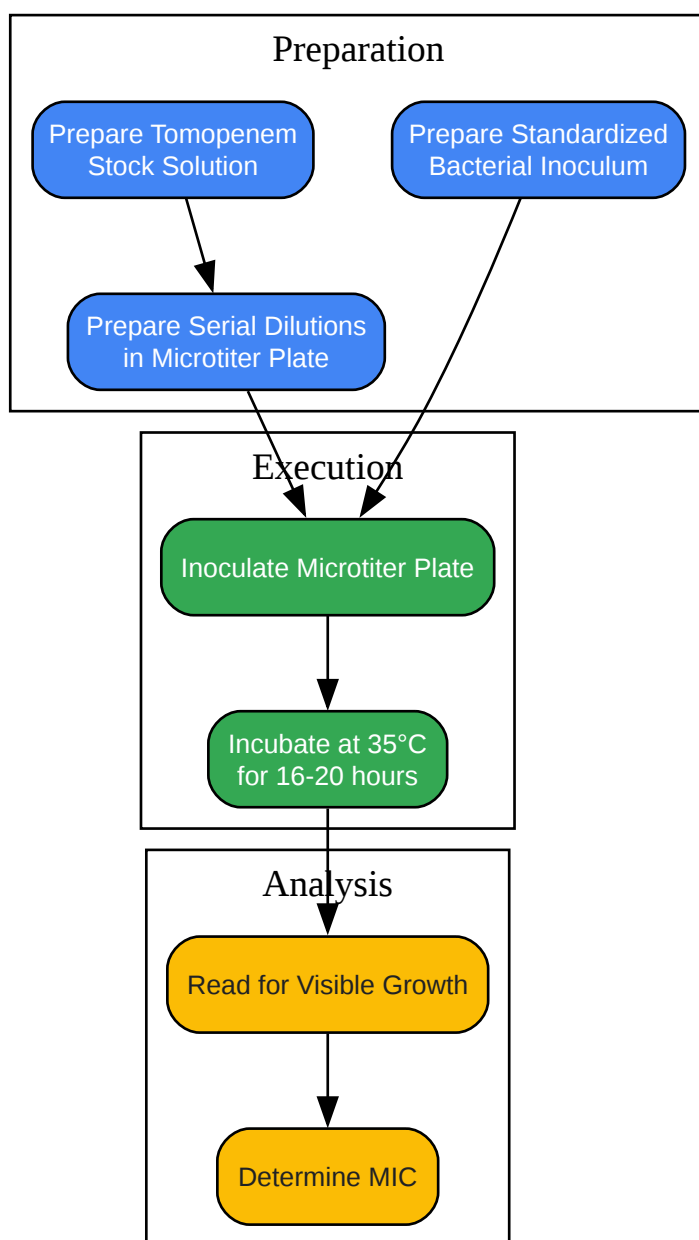
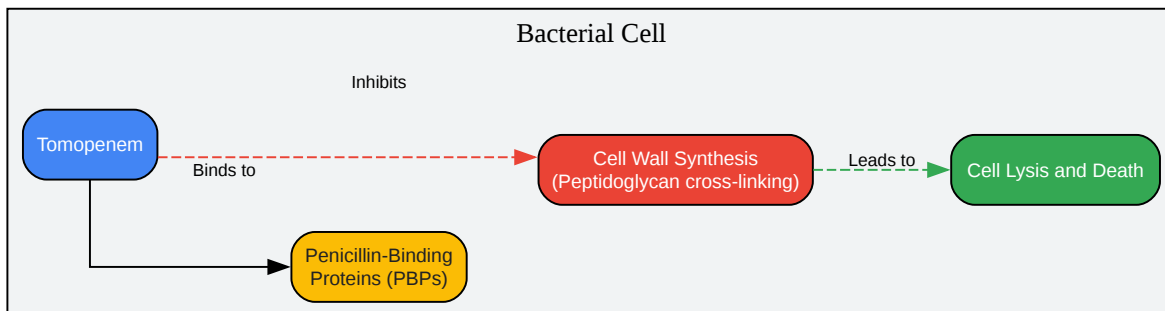
Table 4: Quality Control Ranges for Reference Strains

| QC Strain | Acceptable MIC Range (µg/mL) for a representative carbapenem (e.g., Meropenem) |
|-------------------------------------|--|
| Escherichia coli ATCC® 25922™ | 0.008 - 0.06 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.25 - 1 |
| Staphylococcus aureus ATCC® 29213™ | 0.008 - 0.06 |
| Enterococcus faecalis ATCC® 29212™ | 0.5 - 2 |

Note: Specific QC ranges for **Tomopenem** should be established through validation studies.

Visualizations

Tomopenem's Mechanism of Action



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References

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